molecular formula C20H20N2Se2 B158158 Indole, 3,3'-(diselenodiethylene)di- CAS No. 1919-99-9

Indole, 3,3'-(diselenodiethylene)di-

Cat. No. B158158
CAS RN: 1919-99-9
M. Wt: 446.3 g/mol
InChI Key: AFBBAZVDUXYCBY-UHFFFAOYSA-N
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Description

Indole, 3,3'-(diselenodiethylene)di-' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a selenoether compound that has been synthesized through various methods, and its potential applications in different fields have been explored.

Mechanism of Action

The mechanism of action of Indole, 3,3'-(diselenodiethylene)di-' is not fully understood. However, it is believed to act through the generation of reactive oxygen species (ROS). ROS are known to induce apoptosis in cancer cells and have anti-inflammatory properties. Indole, 3,3'-(diselenodiethylene)di-' has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Indole, 3,3'-(diselenodiethylene)di-' has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit their growth and proliferation, and reduce inflammation. In addition, it has been shown to improve the conductivity of organic electronic devices.

Advantages and Limitations for Lab Experiments

One of the advantages of using Indole, 3,3'-(diselenodiethylene)di-' in lab experiments is its unique properties. It has anti-cancer and anti-inflammatory properties, making it a potential treatment for various diseases. In addition, it has been used as a dopant in organic electronic devices, enhancing their performance.
One of the limitations of using Indole, 3,3'-(diselenodiethylene)di-' in lab experiments is its toxicity. It has been shown to be toxic to certain cells at high concentrations. Therefore, careful consideration must be given to the concentration used in experiments.

Future Directions

There are several future directions for the study of Indole, 3,3'-(diselenodiethylene)di-'. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

Indole, 3,3'-(diselenodiethylene)di-' can be synthesized through various methods. One of the most common methods involves the reaction of indole with diselenide in the presence of a base. The reaction results in the formation of Indole, 3,3'-(diselenodiethylene)di-' with a yield of around 70%. Other methods involve the reaction of indole with selenium dioxide or selenocyanate. The synthesis method used depends on the specific application of the compound.

Scientific Research Applications

Indole, 3,3'-(diselenodiethylene)di-' has been extensively studied for its potential applications in different fields. In the field of medicine, it has been shown to have anti-cancer properties. It has been found to induce apoptosis in cancer cells and inhibit their growth. In addition, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
In the field of material science, Indole, 3,3'-(diselenodiethylene)di-' has been used as a dopant in organic electronic devices. It has been found to improve the conductivity of the devices and enhance their performance.

properties

CAS RN

1919-99-9

Product Name

Indole, 3,3'-(diselenodiethylene)di-

Molecular Formula

C20H20N2Se2

Molecular Weight

446.3 g/mol

IUPAC Name

3-[2-[2-(1H-indol-3-yl)ethyldiselanyl]ethyl]-1H-indole

InChI

InChI=1S/C20H20N2Se2/c1-3-7-19-17(5-1)15(13-21-19)9-11-23-24-12-10-16-14-22-20-8-4-2-6-18(16)20/h1-8,13-14,21-22H,9-12H2

InChI Key

AFBBAZVDUXYCBY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43

synonyms

Bis[2-(1H-indol-3-yl)ethyl] perselenide

Origin of Product

United States

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